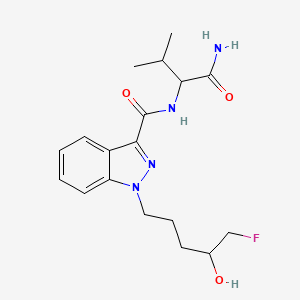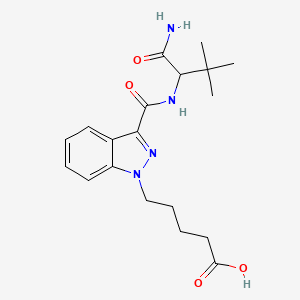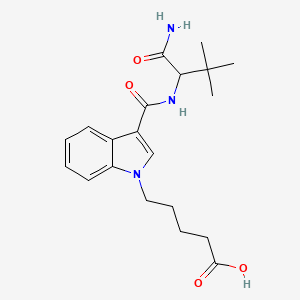
Mepirapim (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 018 is a potent synthetic cannabinoid (CB) that avidly binds both the central CB1 receptor and the peripheral CB2 receptor (Kis = 9.0 and 2.9 nM, respectively). Structurally, JWH 018 is an aminoalkylindole with a naphthoyl group. Mepirapim is an analog of JWH 018 that has been identified in herbal blends in Japan. It differs from JWH 018 by having a 4-methylpiperazine group in place of the naphthyl group. The physiological and toxicological properties of this compound are unknown. This product is for forensic and research applications.
科学的研究の応用
Addiction-Related Behaviors in Rodents
Mepirapim, a synthetic cannabinoid, has been studied for its addictive potential. In a 2022 study by Hur et al., rodents exhibited addiction-related behaviors such as maintenance of intravenous self-administration and development of conditioned place preference. This study found a decrease in GABAergic signaling and an increase in dopaminergic signaling in the brain's reward circuit, indicating Mepirapim's action through cannabinoid receptor one (Hur et al., 2022).
Identification and Quantification in Biological Samples
In forensic toxicology, the identification and quantification of Mepirapim in biological samples are vital. Mochizuki et al. (2017) developed a detailed procedure for quantifying Mepirapim in whole blood and urine using gas chromatography-tandem mass spectrometry and liquid chromatography-MS/MS. This study is crucial for understanding the concentration profiles of Mepirapim in different biological matrices (Mochizuki et al., 2017).
Local Distribution in Animal Models
The distribution of Mepirapim after injection in animal models has also been a subject of research. Keegan et al. (1996) investigated the distribution of Mepivacaine Hydrochloride (similar in structure to Mepirapim) in horses. This study provided insights into the local anesthetic effects and distribution of this class of compounds in veterinary medicine (Keegan et al., 1996).
特性
製品名 |
Mepirapim (hydrochloride) |
|---|---|
分子式 |
C19H27N3O · HCl |
分子量 |
349.9 |
InChI |
InChI=1S/C19H27N3O.ClH/c1-3-4-7-10-22-15-17(16-8-5-6-9-18(16)22)19(23)21-13-11-20(2)12-14-21;/h5-6,8-9,15H,3-4,7,10-14H2,1-2H3;1H |
InChIキー |
PAIPEAYSOQABHT-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C(N2CCN(C)CC2)=O)C3=CC=CC=C31.Cl |
同義語 |
JWH 018-4(methylpiperazine) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





